Aselacin A

描述

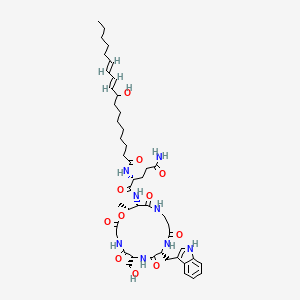

endothalin receptor antagonist; isolated from Acremonium; structure in first source

属性

分子式 |

C46H68N8O11 |

|---|---|

分子量 |

909.1 g/mol |

IUPAC 名称 |

(2R)-N-[(6R,9R,16S,17R)-6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-9-hydroxyoctadeca-10,12-dienoyl]amino]pentanediamide |

InChI |

InChI=1S/C46H68N8O11/c1-3-4-5-6-7-9-12-17-32(56)18-13-10-8-11-14-21-39(58)51-35(22-23-38(47)57)44(62)54-42-30(2)65-41(60)28-50-43(61)37(29-55)53-45(63)36(52-40(59)24-25-48-46(42)64)26-31-27-49-34-20-16-15-19-33(31)34/h7,9,12,15-17,19-20,27,30,32,35-37,42,49,55-56H,3-6,8,10-11,13-14,18,21-26,28-29H2,1-2H3,(H2,47,57)(H,48,64)(H,50,61)(H,51,58)(H,52,59)(H,53,63)(H,54,62)/b9-7+,17-12+/t30-,32?,35-,36-,37-,42+/m1/s1 |

InChI 键 |

AYUIKFCHOSVYEV-YMZRBSATSA-N |

手性 SMILES |

CCCCC/C=C/C=C/C(CCCCCCCC(=O)N[C@H](CCC(=O)N)C(=O)N[C@H]1[C@H](OC(=O)CNC(=O)[C@H](NC(=O)[C@H](NC(=O)CCNC1=O)CC2=CNC3=CC=CC=C32)CO)C)O |

规范 SMILES |

CCCCCC=CC=CC(CCCCCCCC(=O)NC(CCC(=O)N)C(=O)NC1C(OC(=O)CNC(=O)C(NC(=O)C(NC(=O)CCNC1=O)CC2=CNC3=CC=CC=C32)CO)C)O |

同义词 |

aselacin A |

产品来源 |

United States |

Foundational & Exploratory

The Origin and Biological Activity of Aselacin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aselacin A, a potent endothelin receptor antagonist, is a fascinating example of a complex natural product with significant therapeutic potential. This technical guide provides a comprehensive overview of the origin, biosynthesis, and mechanism of action of this compound. Sourced from the fungal genus Acremonium, this cyclic pentapeptolide has garnered interest for its potential applications in cardiovascular disease research. This document details the producing organism, fermentation and isolation protocols, and its interaction with the endothelin signaling pathway. Quantitative data are presented in structured tables, and key experimental methodologies are outlined. Furthermore, visual diagrams of the proposed biosynthetic pathway and the targeted signaling cascade are provided to facilitate a deeper understanding of this promising bioactive compound.

Introduction

This compound is a member of the aselacins, a family of cyclic pentapeptolides that also includes Aselacin B and C. These natural products were discovered during a screening program of fungal metabolites for their ability to inhibit the binding of endothelin-1 (ET-1) to its receptors[1]. As potent vasoconstrictors, endothelins play a crucial role in vascular homeostasis, and their dysregulation is implicated in various cardiovascular diseases. Consequently, antagonists of endothelin receptors, such as this compound, represent a valuable area of research for the development of novel therapeutics. This compound's unique structure, featuring a cyclic peptide core and a lipid side chain, is responsible for its biological activity.

Origin and Discovery

Producing Organism

This compound is a secondary metabolite produced by fungi belonging to the genus Acremonium. Specifically, Aselacins A, B, and C were isolated from the culture broth of two related Acremonium species during stationary fermentation[1]. Fungi of the genus Acremonium are known to produce a diverse array of bioactive secondary metabolites, including other cyclic peptides and peptaibols.

Discovery

The discovery of the aselacins was the result of a targeted screening effort to identify natural product inhibitors of endothelin-1 binding. Researchers utilized a radioligand binding assay with bovine atrial and porcine cerebral membranes to test extracts from various fungal fermentations. Extracts from two Acremonium species demonstrated significant inhibitory activity, leading to the isolation and characterization of the aselacins[1].

Biosynthesis of this compound

While the specific biosynthetic gene cluster for this compound has not yet been fully characterized, a putative pathway can be proposed based on its chemical structure and the known mechanisms of non-ribosomal peptide synthesis in fungi. This compound is a cyclic pentapeptolide, indicating its assembly by a large, multi-domain enzyme complex known as a non-ribosomal peptide synthetase (NRPS).

The proposed biosynthesis commences with the activation of the constituent amino acids and the fatty acid precursor by the NRPS. The NRPS likely consists of modules, each responsible for the incorporation of a single building block. The presence of D-amino acids (D-Ser and D-Trp) suggests the presence of epimerization domains within the NRPS module responsible for their incorporation. The biosynthesis is terminated by a thioesterase domain that catalyzes the cyclization and release of the final pentapeptolide.

Biological Activity and Mechanism of Action

Quantitative Bioactivity Data

This compound exhibits inhibitory activity against the binding of endothelin-1 to its receptors. The following table summarizes the reported quantitative data.

| Compound | Target Tissue/Membrane | IC50 (µg/mL) | Reference |

| This compound | Bovine Atrial Membranes | ~20 | [1] |

| This compound | Porcine Cerebral Membranes | ~20 | [1] |

Mechanism of Action: Endothelin Receptor Signaling Pathway

This compound functions as a competitive antagonist at endothelin receptors (ET-A and ET-B). These receptors are G-protein coupled receptors (GPCRs) that, upon binding of endothelin-1, primarily activate the Gq alpha subunit. This initiates a downstream signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various cellular responses, including vasoconstriction and cell proliferation. By blocking the binding of endothelin-1, this compound inhibits this signaling cascade.

Experimental Protocols

The following sections outline the general experimental procedures for the fermentation, isolation, and characterization of this compound, as well as the endothelin receptor binding assay used for its discovery and activity assessment. These are representative protocols based on the available literature.

Fermentation and Isolation of this compound

Protocol:

-

Fermentation: Acremonium sp. is cultured in a suitable liquid medium under stationary conditions. The composition of the medium is optimized to promote the production of secondary metabolites. Fermentation is carried out for a period sufficient to allow for the accumulation of this compound in the culture broth.

-

Extraction: The culture broth is harvested and subjected to solvent extraction (e.g., with ethyl acetate) to partition the lipophilic this compound into the organic phase.

-

Purification: The crude extract is concentrated and then subjected to a series of chromatographic steps to purify this compound. This may include column chromatography on silica gel or other resins, followed by high-performance liquid chromatography (HPLC) to obtain the pure compound.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are performed to elucidate the connectivity of atoms and the overall structure of the molecule.

-

Amino Acid Analysis: To identify the constituent amino acids. Chiral HPLC is used to determine the stereochemistry (D or L configuration) of the amino acids.

Endothelin Receptor Binding Assay

Protocol:

-

Membrane Preparation: Membranes rich in endothelin receptors are prepared from a suitable source, such as bovine atria or porcine cerebrum.

-

Binding Reaction: The membranes are incubated with a radiolabeled endothelin-1 (e.g., [¹²⁵I]ET-1) in the presence and absence of this compound at various concentrations.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity retained on the filter, representing the bound ligand, is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Conclusion

This compound, a cyclic pentapeptolide from Acremonium species, is a noteworthy natural product with potent endothelin receptor antagonist activity. Its discovery highlights the value of screening microbial metabolites for novel therapeutic leads. While its biosynthesis is presumed to follow the non-ribosomal peptide synthetase pathway, the specific genetic and enzymatic machinery remains an area for future investigation. The detailed understanding of its mechanism of action on the endothelin signaling pathway provides a solid foundation for further preclinical and clinical studies to explore its therapeutic potential in cardiovascular and other related diseases. This technical guide serves as a comprehensive resource for researchers interested in the multifaceted biology and chemistry of this compound.

References

The Discovery of Aselacin A: A Novel Endothelin Receptor Inhibitor from Acremonium Species

A Technical Whitepaper for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, isolation, structural elucidation, and biological activity of Aselacin A, a novel cyclic pentapeptolide derived from Acremonium species. The information presented herein is intended for an audience of researchers, scientists, and professionals involved in drug discovery and development.

Executive Summary

The discovery of novel bioactive compounds from microbial sources remains a cornerstone of pharmaceutical research. This whitepaper details the identification of this compound, a potent inhibitor of endothelin binding to its receptors, isolated from fungal cultures of Acremonium species. This compound is a cyclic pentapeptolide with a unique structure, distinguished by a cyclo[Gly-D-Ser-D-Trp-beta-Ala-L-Thr] core and an exocyclic D-Gln residue attached to a functionalized long-chain fatty acid.[1] Its inhibitory action on the endothelin system presents a promising avenue for therapeutic intervention in cardiovascular and related diseases. This document outlines the key experimental methodologies employed in its discovery and characterization, presents its biological activity data, and visualizes the pertinent workflows and mechanisms of action.

Discovery and Screening

The identification of this compound originated from a screening program designed to discover fungal metabolites capable of inhibiting endothelin-1 binding to its receptors.[2] Extracts from stationary fermentations of various fungal cultures were subjected to a radioligand binding assay. Inhibitory activity was notably observed in culture extracts of two related Acremonium species, leading to the targeted isolation of the active compounds, named aselacins A, B, and C.[1][2]

Experimental Protocols

Screening for Endothelin Receptor Inhibitors: The primary screening method utilized was a radioligand test to detect inhibitors of endothelin-1 (ET-1) binding.[2] The protocol involved the following key steps:

-

Membrane Preparation: Membrane fractions were prepared from bovine atrial and porcine cerebral tissues, which are known to express endothelin receptors.

-

Radioligand Binding Assay: A constant concentration of radiolabeled ET-1 was incubated with the prepared membrane fractions in the presence and absence of the fungal culture extracts.

-

Detection of Inhibition: The displacement of the radiolabeled ET-1 by a compound in the fungal extract was measured by quantifying the reduction in radioactivity bound to the membrane receptors. A significant reduction indicated the presence of an inhibitory compound.

-

Quantification of Activity: The concentration of the extract or purified compound required to inhibit 50% of the specific binding of radiolabeled ET-1 was determined and expressed as the IC50 value.[2]

Isolation and Structural Elucidation

Following the initial discovery, this compound was isolated from the culture broth of the Acremonium species. The structural determination was accomplished through a combination of analytical techniques.

Experimental Protocols

Isolation and Purification: While the specific, detailed purification protocol is not fully elaborated in the cited literature, a general approach for natural product isolation would involve:

-

Extraction: The fungal culture broth would be extracted with an organic solvent to partition the bioactive compounds.

-

Chromatography: The crude extract would then be subjected to various chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to separate the individual components.[1] Chiral HPLC was specifically used to determine the stereochemistry of the amino acid constituents.[1]

Structural Elucidation: The chemical structure of this compound was determined using a suite of spectroscopic and analytical methods:

-

Amino Acid Analysis: This was performed to identify the constituent amino acids of the peptidic core.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular weight and elemental composition of the molecule.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1-D and 2-D NMR experiments (¹H, ¹³C, and ¹⁵N) in both protic and aprotic solvents were conducted to establish the connectivity and stereochemistry of the atoms within the molecule.[1]

The combined data from these analyses revealed that this compound is a cyclic pentapeptolide. Its structure consists of a core ring of cyclo[Gly-D-Ser-D-Trp-beta-Ala-L-Thr] with an exocyclic D-Gln residue. This D-Gln is further attached to a functionalized long-chain fatty acid. The aselacins differ from each other based on the functionalization of this fatty acid side chain.[1]

Biological Activity and Mechanism of Action

This compound demonstrates notable biological activity as an inhibitor of the endothelin system. This system plays a crucial role in vasoconstriction and cell proliferation, and its dysregulation is implicated in various cardiovascular diseases.

Quantitative Data

The inhibitory potency of this compound was quantified against endothelin-1 binding in different tissue preparations.

| Compound | Target Tissue | IC₅₀ (µg/mL) | Reference |

| This compound | Bovine Atrial Membranes | ~20 | [2] |

| This compound | Porcine Cerebral Membranes | ~20 | [2] |

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of endothelin-1 (ET-1) binding to its receptors, namely ETₐ and ETₑ.[1][2] By occupying the receptor binding site, this compound prevents the physiological ligand, ET-1, from initiating the downstream signaling cascade that leads to effects such as vasoconstriction and mitogenesis.

Conclusion and Future Directions

The discovery of this compound from Acremonium species highlights the continued importance of microbial natural product screening for identifying novel therapeutic leads. As a potent inhibitor of endothelin receptor binding, this compound represents a valuable molecular scaffold for the development of new drugs targeting cardiovascular diseases, such as hypertension and heart failure. Further research is warranted to fully elucidate the structure-activity relationships of the aselacin family, optimize their pharmacokinetic properties, and evaluate their efficacy and safety in preclinical models. The detailed methodologies and data presented in this whitepaper provide a foundational resource for scientists and researchers dedicated to advancing this promising area of drug discovery.

References

- 1. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. II. Isolation and elucidation of structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. I. The producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Aselacin A: A Technical Overview of its Structure Elucidation and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aselacin A is a novel, naturally occurring cyclic pentapeptolide that has garnered interest for its biological activity as an inhibitor of endothelin binding to its receptor.[1][2] Isolated from fermentation broths of two related Acremonium species of fungi, this compound, along with its congeners Aselacin B and C, represents a unique structural class with potential for further investigation in drug discovery.[1][2][3] This technical guide provides a comprehensive overview of the structure elucidation and characterization of this compound, based on publicly available scientific literature.

Chemical Structure and Properties

This compound is a complex molecule composed of a cyclic pentapeptolide core with an exocyclic amino acid residue attached to a long-chain fatty acid. The core cyclic structure is formed by the amino acid sequence cyclo[Gly-D-Ser-D-Trp-β-Ala-L-Thr].[1][3] An additional D-Gln residue is attached to this ring and is further functionalized with a long-chain fatty acid. The variations among Aselacins A, B, and C are found in the functionalization of this fatty acid side chain.[1][3]

General Properties of this compound

| Property | Description | Source |

| Compound Type | Cyclic Pentapeptolide | [1][3] |

| Producing Organism | Acremonium species | [1][2] |

| Core Amino Acid Ring | cyclo[Gly-D-Ser-D-Trp-β-Ala-L-Thr] | [1][3] |

| Exocyclic Amino Acid | D-Gln | [1][3] |

| Side Chain | Functionalized long-chain fatty acid | [1][3] |

Biological Activity

This compound has been identified as an inhibitor of endothelin binding to its receptors. In radioligand binding assays using bovine atrial and porcine cerebral membranes, this compound demonstrated inhibitory activity with an IC50 of approximately 20 µg/mL.[2] This activity highlights its potential as a lead compound for the development of novel therapeutics targeting the endothelin system.

Inhibitory Activity of this compound

| Assay | Target | IC50 | Source |

| Radioligand Binding | Endothelin Receptor (Bovine Atrial Membranes) | ~20 µg/mL | [2] |

| Radioligand Binding | Endothelin Receptor (Porcine Cerebral Membranes) | ~20 µg/mL | [2] |

Structure Elucidation Workflow

The determination of the intricate structure of this compound involved a multi-faceted approach combining various analytical and spectroscopic techniques. A generalized workflow for its structure elucidation is presented below.

References

Unraveling the Assembly Line: A Technical Guide to the Hypothetical Biosynthesis of Aselacin A

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aselacin A, a cyclic pentapeptolide produced by the fungus Acremonium species, has garnered interest for its activity as an endothelin receptor antagonist.[1][2] Despite its potential therapeutic applications, the precise biosynthetic pathway of this compound has not yet been experimentally elucidated in published literature. This technical guide provides a comprehensive overview of the hypothetical biosynthesis of this compound, constructed based on the well-established principles of non-ribosomal peptide synthesis in fungi. We delve into the proposed enzymatic machinery, the genetic architecture of the putative biosynthetic gene cluster, and the standard experimental protocols required to validate this hypothetical pathway. This document serves as a foundational resource for researchers aiming to explore the biosynthesis of this compound and to harness its synthetic machinery for the production of novel therapeutic agents.

Introduction to this compound: Structure and Bioactivity

This compound is a complex natural product characterized by a cyclic pentapeptide core, an exocyclic amino acid, and a long-chain fatty acid tail.[1] The cyclic core is composed of glycine, D-serine, D-tryptophan, β-alanine, and L-threonine. An exocyclic D-glutamine is attached to this ring, which is further acylated by a functionalized fatty acid.[1] The presence of D-amino acids and the non-proteinogenic β-alanine are hallmark features of non-ribosomal peptide synthesis.[3][4]

This compound exhibits inhibitory activity against the binding of endothelin to its receptors, suggesting its potential as a lead compound for the development of drugs targeting endothelin-related pathologies.[1][2][5]

Table 1: Amino Acid Constituents of this compound

| Component | Type | Chirality |

| Glycine | Proteinogenic | Achiral |

| Serine | Proteinogenic | D |

| Tryptophan | Proteinogenic | D |

| β-Alanine | Non-proteinogenic | Achiral |

| Threonine | Proteinogenic | L |

| Glutamine | Proteinogenic | D (exocyclic) |

The Hypothetical Biosynthesis Pathway: A Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line

The biosynthesis of this compound is proposed to be orchestrated by a large, multi-modular enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS), hereafter referred to as this compound Synthetase (ASELS). This enzymatic assembly line is theorized to sequentially select, activate, and link the constituent amino acids to form the peptide backbone. The process is divided into initiation, elongation, and termination/cyclization, followed by post-NRPS modifications.[6][7][8]

Initiation: Loading the First Building Block

The synthesis commences with the activation of the first amino acid, glycine.

-

Adenylation (A-domain): The A-domain within the first module of ASELS specifically recognizes and activates glycine using ATP, forming a glycyl-adenylate intermediate.[4][7]

-

Thiolation (T-domain): The activated glycine is subsequently transferred to the phosphopantetheinyl arm of the co-localized thiolation (T) domain (also known as a peptidyl carrier protein or PCP), creating a covalent thioester bond.[7][8]

Elongation: Assembling the Peptide Chain

The subsequent amino acids—D-serine, D-tryptophan, β-alanine, and L-threonine—are incorporated in a stepwise fashion by dedicated modules.

-

Amino Acid Activation and Thiolation: Each module's A-domain activates its specific amino acid, which is then tethered to the corresponding T-domain.

-

Epimerization (E-domain): To incorporate the D-isomers of serine and tryptophan, the respective NRPS modules are predicted to contain an epimerization (E) domain, which converts the L-amino acid to its D-configuration after it has been loaded onto the T-domain.[8]

-

Condensation (C-domain): The C-domain of each module catalyzes the formation of a peptide bond between the growing peptide chain, delivered from the T-domain of the preceding module, and the amino acid of the current module.[4][7]

Termination and Cyclization: Releasing the Core Structure

The final step on the NRPS assembly is the release and cyclization of the linear pentapeptide.

-

Thioesterase (TE-domain): The terminal module of ASELS is expected to house a thioesterase (TE) domain. This domain catalyzes the cleavage of the completed peptide from the final T-domain and facilitates an intramolecular cyclization reaction to yield the cyclo[Gly-D-Ser-D-Trp-β-Ala-L-Thr] core.[6]

Post-NRPS Tailoring: The Final Touches

After the formation of the cyclic core, the exocyclic D-glutamine and the fatty acid moiety are likely installed by enzymes encoded within the same biosynthetic gene cluster.

-

Exocyclic Glutamine Attachment: A separate, single-module NRPS or a standalone enzyme is proposed to activate D-glutamine and attach it to the cyclic peptide backbone.

-

Fatty Acid Acylation: An acyltransferase or a fatty acid ligase is hypothesized to catalyze the attachment of the functionalized long-chain fatty acid to the exocyclic D-glutamine.

Visualizing the Pathway and Experimental Approach

References

- 1. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. II. Isolation and elucidation of structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. I. The producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Biochemistry/Non Ribosomal Peptide Synthesis - Wikibooks, open books for an open world [en.wikibooks.org]

- 4. publish.obsidian.md [publish.obsidian.md]

- 5. caymanchem.com [caymanchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. chem.uzh.ch [chem.uzh.ch]

- 8. pubs.acs.org [pubs.acs.org]

Aselacin A: A Technical Guide to its Mechanism of Action as an Endothelin Receptor Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of Aselacin A, a novel fungal metabolite identified as an inhibitor of the endothelin (ET) system. It consolidates the available data on its inhibitory activity, places it within the context of established endothelin receptor signaling, and outlines the standard experimental methodologies required for its full characterization.

Introduction: The Endothelin System

The endothelin system plays a critical role in vascular homeostasis and is implicated in the pathophysiology of numerous cardiovascular diseases. The system comprises three potent vasoconstrictor peptides (ET-1, ET-2, ET-3) and two G-protein coupled receptors (GPCRs), the Endothelin A (ETA) and Endothelin B (ETB) receptors[1][2].

-

ETA Receptors: Primarily located on vascular smooth muscle cells. Their activation by ET-1 leads to potent vasoconstriction and cell proliferation[3][4].

-

ETB Receptors: Found on endothelial cells, where they mediate vasodilation via nitric oxide and prostacyclin release, and also on smooth muscle cells, where they can induce vasoconstriction[1][3]. A key function of endothelial ETB receptors is the clearance of circulating ET-1[2].

Given the role of ET-1 in promoting sustained vasoconstriction and remodeling, antagonism of its receptors is a key therapeutic strategy for conditions such as pulmonary arterial hypertension[4].

This compound: A Novel Endothelin Receptor Inhibitor

This compound is a naturally occurring cyclic pentapeptide that was discovered following the screening of fungal metabolites for the ability to inhibit endothelin-1 from binding to its receptors[5][6]. Isolated from Acremonium species, this compound represents a novel chemical scaffold for the development of endothelin receptor antagonists[6].

The core mechanism of action for this compound is the direct inhibition of ET-1 binding to endothelin receptors[5][7]. By occupying the receptor, this compound prevents the physiological ligand, ET-1, from binding and initiating the downstream signaling cascade that leads to vasoconstriction and other pathological effects.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound was determined using radioligand binding assays. The available data demonstrates its ability to inhibit ET-1 binding in tissues expressing both ETA and ETB receptors[5][7].

Table 1: this compound In Vitro Binding Inhibition

| Tissue Preparation | Primary Receptor Type | IC50 (µg/mL) | Source |

|---|---|---|---|

| Bovine Atrial Membrane | ETA | 22 | [5][7] |

| Porcine Cerebral Membrane | ETA / ETB | 20 |[5][7] |

IC50 (Half-maximal inhibitory concentration) is the concentration of this compound required to displace 50% of the radiolabeled ET-1 from its receptors.

Endothelin Receptor Signaling and Inhibition by this compound

The activation of ETA and ETB receptors on smooth muscle cells primarily occurs through the Gq/11 signaling pathway. As a competitive antagonist, this compound blocks the initial step of this cascade.

Signaling Cascade:

-

Ligand Binding: ET-1 binds to the ETA or ETB receptor. This compound competitively inhibits this step.

-

G-Protein Activation: The receptor-ligand complex activates the heterotrimeric G-protein Gq/11.

-

PLC Activation: The activated Gαq subunit stimulates Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

PKC Activation: DAG and elevated intracellular Ca2+ levels synergistically activate Protein Kinase C (PKC), which phosphorylates downstream targets, ultimately leading to smooth muscle contraction.

Experimental Protocols

The characterization of a novel endothelin receptor antagonist like this compound involves a series of standardized in vitro assays.

This assay quantifies the ability of a test compound (this compound) to displace a radiolabeled ligand ([125I]-ET-1) from its receptor.

-

Membrane Preparation: Homogenize tissue (e.g., bovine atrium) in a buffered solution and centrifuge to isolate the cell membrane fraction containing the endothelin receptors. Resuspend the membrane pellet in an assay buffer.

-

Assay Setup: In a multi-well plate, add the membrane preparation, the radioligand ([125I]-ET-1) at a fixed concentration, and varying concentrations of the unlabeled competitor, this compound.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 90 minutes) to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

-

Quantification: Measure the radioactivity retained on each filter using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

This functional assay measures the downstream consequence of receptor activation—the release of intracellular calcium.

-

Cell Culture: Plate cells engineered to express the human ETA or ETB receptor (e.g., HEK293 or CHO cells) in a 96-well or 384-well microplate and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.

-

Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow receptor binding.

-

Agonist Stimulation: Place the microplate into a fluorescence plate reader (e.g., a FLIPR or FlexStation). Record a baseline fluorescence reading, then inject a fixed concentration of the agonist (ET-1) into each well.

-

Signal Detection: Immediately and continuously measure the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a function of this compound concentration and fit the data to a dose-response curve to determine the IC50 for functional inhibition.

Visualization of Competitive Antagonism

The mechanism of this compound is best described as competitive antagonism, where it directly competes with the endogenous ligand (ET-1) for the same binding site on the endothelin receptor. This interaction is reversible and concentration-dependent.

Conclusion and Future Directions

This compound has been identified as a novel, naturally derived inhibitor of endothelin-1 binding[5][7]. The initial data confirms its activity against both ETA and ETB receptor-containing preparations. However, its characterization is in the early stages. To fully understand its therapeutic potential, further research is required, including:

-

Receptor Subtype Selectivity: Determining the binding affinity (Ki) and functional potency (IC50) of this compound specifically at human recombinant ETA and ETB receptors to establish its selectivity profile.

-

In Vivo Efficacy: Evaluating the performance of this compound in animal models of cardiovascular disease, such as pulmonary hypertension or chronic kidney disease.

-

Pharmacokinetics and Safety: Assessing the absorption, distribution, metabolism, excretion (ADME), and overall safety profile of the compound.

The unique peptidic structure of this compound offers a distinct starting point for medicinal chemistry efforts to develop new and improved endothelin receptor antagonists.

References

- 1. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 3. Frontiers | Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting [frontiersin.org]

- 4. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. I. The producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. II. Isolation and elucidation of structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

The Cardiovascular Activity of Aselacin A: A Review of Current Knowledge

To Researchers, Scientists, and Drug Development Professionals,

This document aims to provide a comprehensive technical overview of the biological activity of Aselacin A on cardiovascular systems. However, extensive searches of publicly available scientific literature and databases have yielded no specific information on a compound named "this compound."

This suggests that "this compound" may be a very new or proprietary compound not yet described in published literature, a compound known by a different name, or a potential misspelling of an existing molecule.

Without any foundational data on this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

We recommend verifying the name and any alternative identifiers for the compound of interest. Should information on "this compound" become publicly available, a thorough analysis of its cardiovascular activities will be conducted to provide the detailed insights requested. At present, the lack of data precludes any further discussion on its mechanism of action, experimental validation, or therapeutic potential in cardiovascular disease.

Aselacin A and its role in endothelin binding inhibition.

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Aselacin A is a novel cyclic pentapeptolide that has been identified as a potent inhibitor of the binding of endothelin-1 (ET-1) to its receptors.[1] Isolated from fungi of the Acremonium species, this natural product demonstrates significant potential for the development of therapeutics targeting the endothelin system, which is implicated in a variety of cardiovascular diseases.[1][2][3] This technical guide provides a comprehensive overview of this compound's mechanism of action, quantitative binding data, and detailed experimental protocols for assessing its inhibitory activity.

Mechanism of Action: Inhibition of Endothelin Binding

The primary mechanism of action of this compound is the competitive inhibition of endothelin-1 binding to both endothelin receptor subtypes, ETA and ETB.[2][4] Endothelin-1 is a potent vasoconstrictor, and its effects are mediated through these G protein-coupled receptors.[4] By blocking the binding of ET-1, this compound can effectively antagonize the physiological effects of endothelin, such as vasoconstriction and cell proliferation.

The Endothelin Signaling Pathway

The binding of endothelin-1 to its receptors (ETA or ETB) initiates a cascade of intracellular signaling events. This process is crucial for understanding the therapeutic potential of inhibitors like this compound. A simplified representation of this pathway is provided below.

References

Structure-Activity Relationship of Aselacin A: A Review of Current Knowledge

Disclaimer: A comprehensive structure-activity relationship (SAR) study for a broad series of Aselacin A analogs is not extensively detailed in the public domain. This document summarizes the currently available information on this compound and its related natural analogs.

Introduction

Aselacins are a group of novel, naturally occurring compounds first isolated from the fungi Acremonium species.[1][2] They have been identified as inhibitors of endothelin (ET-1) binding to its receptors, suggesting potential therapeutic applications in conditions where the endothelin system is dysregulated. The aselacin family primarily consists of this compound, B, and C, which are structurally related cyclic peptolides.[2] This document outlines the known structural features of this compound and its congeners and discusses the limited available data on their biological activity.

Core Structure and Chemical Features

The fundamental structure of the aselacins is a cyclic pentapeptolide. This core consists of a ring formed by the amino acid sequence cyclo[Gly-D-Ser-D-Trp-β-Ala-L-Thr].[2] An exocyclic D-glutamine residue is attached to this ring, which in turn is acylated by a functionalized long-chain fatty acid. The primary point of structural diversity among the known aselacins (A, B, and C) is the nature of this fatty acid side chain.[2]

Biological Activity and Limited SAR Data

Aselacins function as antagonists at endothelin receptors. Their discovery was facilitated by a radioligand binding assay designed to screen for compounds that could inhibit the binding of ¹²⁵I-labeled endothelin-1 to receptors present in bovine and porcine membrane preparations.[1]

The available quantitative data on the biological activity of the aselacins is limited. This compound has been reported to inhibit ET-1 binding with a moderate potency. Due to the lack of published data for a series of synthetic or semi-synthetic analogs, a detailed structure-activity relationship cannot be constructed.

Table 1: Inhibitory Activity of this compound

| Compound | Target | Assay Type | Activity (IC₅₀) | Source |

|---|

| this compound | Endothelin Receptors | Radioligand Binding | ~20 µg/mL |[1] |

The structural variations between Aselacins A, B, and C reside in the functionalization of the fatty acid tail. While the specific structures are elucidated in their discovery papers, a comparative analysis of their potencies, which would form the basis of an SAR, is not available in the reviewed literature. This suggests that the lipophilicity and specific functional groups on the acyl chain are likely key determinants of binding affinity, a common theme in ligand-receptor interactions.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of a series of this compound analogs are not available in the public literature. However, the general methodology for the discovery and initial characterization of the aselacins can be outlined.

4.1 Discovery and Bioactivity Screening

The initial discovery of the aselacins involved a screening program targeting fungal metabolites.[1] The general workflow is depicted below.

The key bioassay used was a competitive radioligand binding test. This involved:

-

Preparation of Membranes: Membrane fractions rich in endothelin receptors were prepared from bovine atrial and porcine cerebral tissues.

-

Competitive Binding: The fungal extracts were incubated with the membrane preparations in the presence of ¹²⁵I-labeled endothelin-1.

-

Detection: The amount of radioligand bound to the receptors was quantified. A reduction in bound radioactivity in the presence of a fungal extract indicated the presence of an inhibitory compound.

4.2 Structure Elucidation

The structures of the isolated aselacins were determined through a combination of spectroscopic and analytical techniques, including:

-

Amino Acid Analysis: To identify the constituent amino acids.[2]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments (¹H, ¹³C, ¹⁵N) were used to determine the connectivity and stereochemistry of the molecule.[2]

-

Chiral High-Performance Liquid Chromatography (HPLC): Used after hydrolysis to determine the stereochemistry (D/L configuration) of the amino acid residues.[2]

Conclusion and Future Directions

This compound is a novel cyclic peptolide endothelin receptor antagonist. The core structure comprises a pentapeptide ring and an exocyclic D-Gln acylated with a long-chain fatty acid. While the foundational structure has been elucidated, the public domain lacks a comprehensive structure-activity relationship study. The reported IC₅₀ of approximately 20 µg/mL for this compound provides a starting point, but further research is required to understand how modifications to the cyclic core or the fatty acid side chain impact biological activity.

Future research efforts would need to focus on:

-

Total Synthesis: Development of a total synthesis route for this compound.

-

Analog Synthesis: Creation of a library of analogs with systematic modifications to the peptide backbone, the stereochemistry of the amino acids, and the length and functionalization of the acyl chain.

-

Quantitative Bioassays: Consistent testing of these analogs in a standardized endothelin receptor binding assay to generate robust quantitative SAR data.

Such studies would be invaluable for optimizing the potency and pharmacokinetic properties of the aselacin scaffold, potentially leading to the development of new therapeutic agents.

References

- 1. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. I. The producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. II. Isolation and elucidation of structures - PubMed [pubmed.ncbi.nlm.nih.gov]

Aselacin A: A Technical Guide to its Chemical Properties and Molecular Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aselacin A is a naturally occurring cyclic pentapeptolide that has garnered interest within the scientific community for its notable biological activity as an antagonist of endothelin receptors. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, its molecular formula, and its mechanism of action. The information is presented to support further research and development efforts in the fields of pharmacology and medicinal chemistry. All quantitative data are summarized in structured tables for ease of reference. Additionally, this guide includes a detailed representation of the endothelin receptor signaling pathway and a generalized experimental workflow for the isolation and characterization of aselacins, visualized using Graphviz.

Chemical and Physical Properties

This compound is a complex molecule isolated from the fungus Acremonium sp.[1][2] Its physicochemical properties are crucial for understanding its behavior in biological systems and for the development of potential therapeutic applications.

| Property | Value | Source |

| Molecular Formula | C46H68N8O11 | [3] |

| Molecular Weight | 909.08 g/mol | [3] |

| CAS Number | 156223-06-2 | [3] |

| Boiling Point (predicted) | 1356.7 °C at 760 mmHg | |

| Density (predicted) | 1.27 g/cm³ |

Molecular Structure and Formula

This compound is a cyclic pentapeptolide.[1] The core structure is a cyclic peptide, and it possesses a side chain that contributes to its biological activity.

Molecular Formula: C46H68N8O11[3]

Biological Activity

This compound functions as an antagonist of the endothelin-1 (ET-1) receptor, inhibiting the binding of ET-1 to both ETA and ETB receptor subtypes.[4] This inhibitory action has been quantified in radioligand binding assays.

| Assay System | IC50 Value | Source |

| Endothelin-1 binding to bovine atrial membranes (ETA receptors) | 22 µg/mL | [4] |

| Endothelin-1 binding to porcine brain membranes (ETB receptors) | 20 µg/mL | [4] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation and specific analytical procedures for this compound are contained within the primary scientific literature and are not fully detailed in publicly accessible documents. The following represent generalized workflows based on available information.

General Isolation and Purification Workflow of Aselacins

The following diagram illustrates a logical workflow for the isolation and purification of aselacins from Acremonium sp., based on common practices for natural product isolation.

Radioligand Binding Assay Protocol (General)

The determination of the IC50 values for this compound was performed using a radioligand binding assay. A generalized protocol for such an assay is outlined below.

Signaling Pathway

This compound exerts its biological effects by antagonizing endothelin receptors. The binding of endothelin to its G protein-coupled receptors (GPCRs), ETA and ETB, triggers a cascade of intracellular signaling events. The following diagram illustrates the major signaling pathways activated by endothelin receptors.

Conclusion

This compound represents a significant natural product with well-defined antagonistic activity against endothelin receptors. Its chemical properties and molecular formula have been established, providing a solid foundation for further investigation. While detailed experimental protocols and raw analytical data are primarily available in specialized scientific publications, this guide offers a comprehensive summary of the publicly accessible information. The provided diagrams of the signaling pathway and experimental workflows serve as valuable tools for researchers in the field. Further exploration of this compound and its analogs may lead to the development of novel therapeutic agents for a variety of cardiovascular and other diseases.

References

The Endothelin Antagonist Aselacin A: A Technical Guide to its Natural Source and Fermentation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aselacin A, a cyclic peptide with potent endothelin receptor antagonist activity, represents a promising scaffold for the development of novel therapeutics targeting a range of cardiovascular and proliferative diseases. This technical guide provides an in-depth overview of the natural source of this compound, detailed methodologies for its fermentative production from Acremonium species, and protocols for its subsequent isolation and purification. Furthermore, this document elucidates the key signaling pathways modulated by this compound and presents a speculative biosynthetic pathway, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Source and Biological Activity

This compound is a secondary metabolite produced by fungi belonging to the genus Acremonium. Specifically, it was first isolated from the culture broth of two distinct Acremonium species.[1] This discovery was the result of a screening program designed to identify natural products capable of inhibiting the binding of endothelin-1 (ET-1) to its receptors.

Endothelins are a family of potent vasoconstrictive peptides that play a crucial role in vascular homeostasis. Their effects are mediated through two G protein-coupled receptors, the endothelin A receptor (ETA) and the endothelin B receptor (ETB). Overactivation of the endothelin system is implicated in various pathological conditions, including hypertension, heart failure, and cancer.

This compound exhibits inhibitory activity against the binding of ET-1 to its receptors, with a reported half-maximal inhibitory concentration (IC50) of approximately 20 µg/mL.[1] This positions this compound as a valuable lead compound for the development of drugs targeting the endothelin signaling pathway.

Fermentative Production of this compound

The production of this compound is achieved through submerged fermentation of the producing Acremonium strains. While the precise fermentation parameters for maximal this compound yield have not been publicly disclosed, a general protocol can be extrapolated from methodologies used for the production of other secondary metabolites from Acremonium species, such as cephalosporin C.

Experimental Protocol: Fermentation of Acremonium sp. for this compound Production

This protocol provides a representative methodology for the lab-scale fermentation of Acremonium sp. to produce this compound. Optimization of specific parameters will be necessary for different strains and scales of production.

2.1.1. Culture Maintenance and Inoculum Development

-

Strain Preservation: The Acremonium sp. producing strain is maintained on Potato Dextrose Agar (PDA) slants at 4°C and sub-cultured every 4-6 weeks.

-

Inoculum Medium: A seed culture is prepared in a medium containing (per liter): 20 g glucose, 10 g yeast extract, 10 g peptone, and 1 g KH2PO4. The pH is adjusted to 6.0 before sterilization.

-

Inoculum Culture: A loopful of spores from a mature PDA slant is used to inoculate 100 mL of the inoculum medium in a 500 mL Erlenmeyer flask. The flask is incubated at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

2.1.2. Production Fermentation

-

Production Medium: A suitable production medium for Acremonium secondary metabolites can be adapted for this compound production. A representative medium composition is (per liter): 50 g sucrose, 30 g soybean meal, 5 g peptone, 3 g CaCO3, 1 g KH2PO4, and 0.5 g MgSO4·7H2O. The pH is adjusted to 6.5 before sterilization.

-

Fermentation: A 10% (v/v) seed culture is used to inoculate the production medium. Fermentation is carried out in a baffled Erlenmeyer flask or a stirred-tank bioreactor at 28°C for 5-7 days. Aeration and agitation are critical parameters to be optimized. For bioreactors, a dissolved oxygen level of above 30% saturation is typically maintained.[2]

-

Monitoring: The fermentation is monitored by measuring pH, biomass (dry cell weight), and this compound concentration at regular intervals.

Quantitative Data from a Representative Fermentation

The following table summarizes hypothetical quantitative data from a batch fermentation process for this compound production. These values are illustrative and would need to be determined empirically for a specific Acremonium strain and set of fermentation conditions.

| Parameter | Value | Unit |

| Inoculum Size | 10 | % (v/v) |

| Fermentation Temperature | 28 | °C |

| Initial pH | 6.5 | |

| Agitation Speed | 200 | rpm |

| Fermentation Time | 144 | hours |

| Final Biomass (DCW) | 25 | g/L |

| This compound Titer | 50 | mg/L |

| Productivity | 0.35 | mg/L/h |

Isolation and Purification of this compound

Following fermentation, this compound is extracted from the culture broth and purified using a combination of chromatographic techniques. The following is a general protocol for the isolation and purification of a cyclic peptide like this compound from a fungal fermentation.

Experimental Protocol: Isolation and Purification

-

Harvesting and Extraction:

-

The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration.

-

The supernatant is extracted three times with an equal volume of ethyl acetate.

-

The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

-

Chromatographic Purification:

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Size-Exclusion Chromatography: Fractions containing this compound are pooled, concentrated, and further purified by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase.

-

Preparative HPLC: The final purification is achieved by preparative reverse-phase HPLC (RP-HPLC) on a C18 column using a water-acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

-

-

Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC, and its structure is elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathway and Biosynthesis

Endothelin Receptor Signaling Pathway

This compound exerts its biological effect by inhibiting the binding of endothelin-1 to its receptors, thereby modulating downstream signaling cascades. The following diagram illustrates the canonical endothelin receptor signaling pathway.

Caption: Endothelin Receptor Signaling Pathway and Inhibition by this compound.

Proposed Biosynthetic Pathway of this compound

As a cyclic peptide produced by a fungus, this compound is likely synthesized by a Non-Ribosomal Peptide Synthetase (NRPS) multienzyme complex. The following diagram illustrates a generalized workflow for the biosynthesis of a cyclic peptide via an NRPS.

Caption: Generalized Biosynthetic Workflow for a Cyclic Peptide via NRPS.

The specific modules and domains of the this compound NRPS would be responsible for the selection, activation, and condensation of its constituent amino acids. The final cyclization and release of the this compound molecule would be catalyzed by a terminal thioesterase (TE) domain. The identification and characterization of the this compound biosynthetic gene cluster would be a critical next step in understanding and potentially engineering its production.

Conclusion

This compound stands out as a naturally derived cyclic peptide with significant potential as a modulator of the endothelin system. This guide has provided a comprehensive overview of its natural source, a framework for its fermentative production and purification, and an illustration of its mechanism of action and probable biosynthetic origin. The detailed protocols and conceptual diagrams presented herein are intended to serve as a valuable resource for the scientific community, facilitating further research and development of this compound and its analogs as next-generation therapeutics. Future work should focus on the elucidation of the specific fermentation conditions that maximize this compound yield, the characterization of its biosynthetic gene cluster, and the exploration of its therapeutic potential in preclinical models of diseases associated with endothelin dysregulation.

References

- 1. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. I. The producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Scaling up production of cephalosporin C by Acremonium chrysogenum W42-I in a fermenter using submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Purification of Aselacin A from Fungal Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aselacin A is a cyclic pentapeptolide, a class of natural products with significant biological activities.[1] Isolated from fungi of the Acremonium species, this compound has been identified as an inhibitor of endothelin binding to its receptors, suggesting its potential as a therapeutic agent.[1][2] this compound demonstrates an IC50 value of approximately 20 micrograms/ml in inhibiting endothelin-1 binding.[2] This document provides detailed application notes and standardized protocols for the purification of this compound from fungal culture, intended to guide researchers in the isolation and study of this promising compound.

The purification of this compound involves a multi-step process that begins with the extraction of the fungal culture broth, followed by a series of chromatographic separations to isolate the compound of interest from a complex mixture of metabolites.

Data Presentation

The following table summarizes the proposed purification scheme for this compound. Please note that the yield and purity data are representative examples based on typical purification protocols for similar natural products, as the original literature does not provide this specific quantitative information.

| Purification Step | Protein (mg) | Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (Fold) |

| Crude Culture Extract | 10,000 | 1,000 | 0.1 | 100 | 1 |

| Ethyl Acetate Extraction | 2,500 | 900 | 0.36 | 90 | 3.6 |

| Silica Gel Chromatography | 500 | 750 | 1.5 | 75 | 15 |

| Reversed-Phase HPLC | 50 | 600 | 12 | 60 | 120 |

Experimental Protocols

Fungal Fermentation

-

Organism: Acremonium species.

-

Culture Conditions: The fungus is grown in a stationary culture medium. While the exact composition can be optimized, a typical medium for fungal metabolite production includes a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts. The culture is incubated at a controlled temperature (typically 25-28°C) for a period sufficient to allow for the production of this compound, which can range from several days to weeks.

Extraction of this compound

This initial step aims to separate the desired metabolites from the fungal biomass and the aqueous culture medium.

-

Protocol:

-

After the fermentation period, separate the fungal mycelium from the culture broth by filtration or centrifugation.

-

The culture broth, which contains the secreted this compound, is then subjected to solvent extraction.

-

Extract the culture broth with an equal volume of ethyl acetate three times.

-

Combine the organic (ethyl acetate) layers.

-

Concentrate the combined organic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Silica Gel Chromatography

This step provides a preliminary separation of compounds in the crude extract based on their polarity.

-

Protocol:

-

Prepare a silica gel column (particle size 60-200 µm) in a suitable solvent such as hexane. The column dimensions will depend on the amount of crude extract to be purified.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

-

Load the dissolved extract onto the pre-equilibrated silica gel column.

-

Elute the column with a stepwise gradient of increasing polarity. A common solvent system is a mixture of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., hexane:ethyl acetate).

-

Collect fractions of the eluate.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.

-

Pool the fractions containing the compound of interest and concentrate them under reduced pressure.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is the final polishing step to achieve high purity this compound. The separation is based on the hydrophobic interactions between the compound and the stationary phase.

-

Protocol:

-

Column: A C18 reversed-phase column is suitable for the separation of cyclic peptides like this compound.

-

Mobile Phase:

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA).

-

-

Gradient: A linear gradient from a lower concentration of Mobile Phase B to a higher concentration is typically used. For example, a gradient of 5% to 95% acetonitrile over 30-60 minutes at a flow rate of 1-5 mL/min, depending on the column dimensions.

-

Detection: Monitor the elution profile using a UV detector, typically at wavelengths of 214 nm and 280 nm, due to the peptide bonds and the presence of tryptophan in this compound.

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Post-Purification: Remove the solvent from the collected fraction by lyophilization (freeze-drying) to obtain pure this compound.

-

Visualizations

Caption: Workflow for the purification of this compound.

Caption: Inhibition of Endothelin signaling by this compound.

References

- 1. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. II. Isolation and elucidation of structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. I. The producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Aselacin A Radioligand Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aselacin A is a novel fungal metabolite that acts as an antagonist at endothelin-1 (ET-1) receptors.[1][2] It has been shown to inhibit the binding of ET-1 to both ETA and ETB receptor subtypes.[1] This property makes this compound a valuable research tool for studying the endothelin system, which is implicated in various cardiovascular diseases. Radioligand binding assays are a robust and sensitive method for characterizing the interaction of compounds like this compound with their target receptors.[3][4] This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for endothelin receptors.

Data Presentation

The inhibitory activity of this compound on ET-1 binding is summarized in the table below. The IC50 values, representing the concentration of this compound required to inhibit 50% of the specific binding of a radiolabeled ET-1 ligand, have been converted to molar concentrations for standardized comparison.

| Tissue Source | Predominant Receptor | This compound IC50 (µg/mL) | This compound IC50 (µM) |

| Bovine Atrial Membranes | ETA | 22[1] | ~24.2 |

| Porcine Brain Membranes | ETB | 20[1] | ~22.0 |

Molecular Weight of this compound: 909.079 g/mol [3]

Signaling Pathway

Endothelin receptors (ETA and ETB) are G-protein coupled receptors (GPCRs) that mediate a variety of cellular responses upon activation by endothelin-1.[1][5] The binding of ET-1 to its receptors initiates a cascade of intracellular events, primarily through Gq, Gi, Gs, and G12/13 proteins, leading to downstream effects such as vasoconstriction, cell proliferation, and inflammation.[5][6] this compound, as an antagonist, blocks the initial binding of ET-1, thereby inhibiting these downstream signaling pathways.

Caption: Endothelin Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section details the methodology for a competitive radioligand binding assay to determine the inhibitory potential of this compound on the binding of [125I]-ET-1 to endothelin receptors in membrane preparations.

Materials and Reagents

-

Membrane Preparations: Bovine atrial membranes (rich in ETA receptors) or porcine brain membranes (rich in ETB receptors).[1]

-

Radioligand: [125I]-Endothelin-1 ([125I]-ET-1) with high specific activity.

-

Test Compound: this compound.

-

Unlabeled Ligand: Unlabeled Endothelin-1 (for non-specific binding determination).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[7]

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[7]

-

Protein Assay Reagents (e.g., BCA or Bradford assay kit).

Experimental Workflow Diagram

Caption: Experimental Workflow for this compound Radioligand Binding Assay.

Step-by-Step Protocol

-

Membrane Preparation:

-

Homogenize the tissue (bovine atria or porcine brain) in ice-cold lysis buffer.[7]

-

Centrifuge the homogenate at low speed to remove large debris.[7]

-

Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10-20 minutes at 4°C).[7]

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.[7]

-

Resuspend the final pellet in a suitable buffer, determine the protein concentration, and store at -80°C in aliquots.[7]

-

-

Assay Setup:

-

On the day of the assay, thaw the membrane aliquots and resuspend in the assay buffer to a final concentration of 50-120 µg of protein per well.[7]

-

Prepare serial dilutions of this compound in the assay buffer.

-

Prepare a solution of unlabeled ET-1 at a high concentration (e.g., 1 µM) for determining non-specific binding.

-

Prepare the [125I]-ET-1 solution in assay buffer at a concentration near its Kd for the receptor.

-

-

Incubation:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membranes + [125I]-ET-1 + Assay Buffer.

-

Non-Specific Binding (NSB): Membranes + [125I]-ET-1 + excess unlabeled ET-1.

-

This compound Competition: Membranes + [125I]-ET-1 + varying concentrations of this compound.

-

-

The final assay volume is typically 200-250 µL.[7]

-

Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60 minutes at 30°C).[7]

-

-

Filtration and Washing:

-

Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[7]

-

Quickly wash the filters with several volumes of ice-cold wash buffer to remove any unbound radioactivity.[7]

-

-

Radioactivity Measurement:

-

Dry the filters completely.[7]

-

Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity in a beta or gamma counter.

-

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

-

-

Generate Competition Curve:

-

For each concentration of this compound, calculate the percentage of specific binding relative to the control (no this compound).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

-

Determine IC50:

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value.

-

-

Calculate Ki (Inhibitory Constant):

-

The Ki value, which represents the affinity of this compound for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

-

Conclusion

This application note provides a comprehensive protocol for conducting a radioligand binding assay to characterize the inhibitory activity of this compound on endothelin receptors. The detailed methodology, data presentation, and pathway visualization are intended to support researchers in the fields of pharmacology and drug discovery in their investigation of novel endothelin receptor antagonists.

References

- 1. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aselacin A_TargetMol [targetmol.com]

- 4. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

Application Notes and Protocols: Experimental Use of Azelastine in Smooth Muscle Cell Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Azelastine is an antiallergic and antiasthmatic agent that has demonstrated significant inhibitory effects on smooth muscle contraction.[1] Its mechanism of action involves multiple pathways, primarily centered around its role as a Ca++ antagonist.[1] These notes provide a comprehensive overview of the experimental use of Azelastine in smooth muscle cell studies, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for relevant experiments.

Mechanism of Action

Azelastine's primary effect on smooth muscle cells is the inhibition of contraction through several mechanisms:

-

Inhibition of Voltage-Gated Ca++ Channels: Azelastine inhibits the L-type voltage-dependent Ca++ current, which is crucial for the initiation and maintenance of smooth muscle contraction.[1] This action is similar to that of dihydropyridines.[1]

-

Inhibition of Agonist-Induced Ca++ Release: It blocks Ca++ release from the sarcoplasmic reticulum, a key step in pharmacomechanical coupling initiated by agonists.[1]

-

Inhibition of Ca++ Sensitization: Azelastine interferes with the Ca++ sensitization of the contractile apparatus, further reducing the force of contraction for a given intracellular Ca++ concentration.[1]

-

Histamine H1 Receptor Antagonism: As a known histamine blocker, Azelastine also competitively inhibits histamine-induced responses in smooth muscle cells.[2]

Quantitative Data

The following table summarizes the key quantitative data regarding the efficacy of Azelastine in smooth muscle cell studies.

| Parameter | Value | Cell/Tissue Type | Condition | Reference |

| IC50 (α-1 agonist-induced contraction) | 0.25 µM | Rabbit femoral artery and portal vein | - | [1] |

| IC50 (Basal cytosolic free calcium reduction) | 1.1 +/- 0.3 x 10⁻⁴ M | Cultured rabbit airway smooth muscle cells | - | [2] |

| IC50 (Endothelin-1 induced calcium increase) | 6.7 +/- 2.9 x 10⁻⁵ M | Cultured rabbit airway smooth muscle cells | Endothelin-1 (10⁻⁷ M) stimulation | [2] |

| IC50 (Histamine-induced calcium mobilization) | 7 x 10⁻⁵ M | Cultured rabbit airway smooth muscle cells | Histamine stimulation | [2] |

| Effective Concentration Range (Contraction inhibition) | 1 - 300 µM | Isolated porcine trachea | High K+, carbachol, and endothelin-1 induced contractions | [3] |

| Effective Concentration (Inhibition of Ca++ release) | 100 µM | Isolated porcine trachea | Carbachol-induced Ca++ release in Ca++-free medium | [3] |

Experimental Protocols

Protocol for Assessing Smooth Muscle Contraction

This protocol is designed to evaluate the inhibitory effect of Azelastine on agonist-induced and depolarization-induced smooth muscle contraction.

Materials:

-

Isolated smooth muscle strips (e.g., rabbit femoral artery, portal vein, or guinea pig ileum)[1]

-

Organ bath system with force transducers

-

Krebs-Henseleit solution (or similar physiological salt solution)

-

Azelastine hydrochloride

-

Contractile agonists (e.g., phenylephrine, high K+ solution)

-

Carbogen gas (95% O₂, 5% CO₂)

Procedure:

-

Tissue Preparation: Isolate smooth muscle strips and mount them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.[1]

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g), with solution changes every 15-20 minutes.

-

Induction of Contraction: Elicit a stable contraction by adding a contractile agonist (e.g., phenylephrine for α-1 adrenergic stimulation) or by replacing the normal Krebs solution with a high K+ solution (to induce depolarization).[1]

-

Azelastine Treatment: Once a stable contraction is achieved, add Azelastine cumulatively in increasing concentrations (e.g., 1 µM to 20 µM).[1]

-

Data Recording: Record the isometric tension continuously. The inhibitory effect of Azelastine is calculated as the percentage reduction of the pre-contracted tension.

-

Data Analysis: Construct concentration-response curves and calculate the IC50 value for Azelastine's inhibitory effect.

Protocol for Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol outlines the measurement of changes in intracellular calcium concentration in cultured smooth muscle cells in response to Azelastine.

Materials:

-

Cultured smooth muscle cells (e.g., rabbit airway smooth muscle cells)[2]

-

Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Azelastine hydrochloride

-

Agonists (e.g., endothelin-1, histamine)[2]

-

Fluorescence spectrophotometer or imaging system

Procedure:

-

Cell Culture: Culture smooth muscle cells to an appropriate confluency on glass coverslips.

-

Dye Loading: Incubate the cells with Fura-2 AM (e.g., 2-5 µM) in HBSS for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with HBSS to remove extracellular dye.

-

Baseline Measurement: Mount the coverslip in a perfusion chamber on the stage of the fluorescence imaging system or in a cuvette in the spectrophotometer. Record the baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2) to determine the basal [Ca²⁺]i. The basal cytosolic free calcium content in airway smooth muscle cells is approximately 195 +/- 72 nM.[2]

-

Azelastine Treatment: To assess the effect on basal [Ca²⁺]i, perfuse the cells with different concentrations of Azelastine and record the change in fluorescence.

-

Agonist Stimulation: To evaluate the effect on agonist-induced Ca²⁺ mobilization, first establish a stable baseline, then stimulate the cells with an agonist (e.g., 10⁻⁷ M endothelin-1) in the presence or absence of pre-incubated Azelastine.[2] Endothelin-1 can induce a rapid increase in free cytosolic calcium to approximately 806 +/- 314 nM.[2]

-

Data Analysis: Convert the fluorescence ratios to [Ca²⁺]i concentrations using a standard calibration method. Determine the IC50 of Azelastine for the reduction of basal [Ca²⁺]i and for the inhibition of agonist-induced [Ca²⁺]i increase.

Visualizations

Signaling Pathways of Azelastine in Smooth Muscle Cells

Caption: Signaling pathways inhibited by Azelastine in smooth muscle cells.

Experimental Workflow for Assessing Azelastine's Effect on Contraction

Caption: Workflow for smooth muscle contraction studies with Azelastine.

Logical Relationship of Azelastine's Multi-modal Action

Caption: Azelastine's multi-modal action leading to smooth muscle relaxation.

References

- 1. Mechanism of inhibitory effects of azelastine on smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Action of azelastine on intracellular Ca2+ in cultured airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of relaxing action of the antiasthmatic drug, azelastine, in isolated porcine tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Aselacin A in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of Aselacin A, a potent endothelin receptor antagonist, in various cell culture experiments. The protocols outlined below are designed to ensure accurate and reproducible results for investigating the biological effects of this compound.

Introduction to this compound